molecular formula C19H19N3OS B2670582 1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034339-52-9

1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Cat. No. B2670582
CAS RN: 2034339-52-9
M. Wt: 337.44
InChI Key: ZUHILECTXCNWMX-UHFFFAOYSA-N
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Description

1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

The synthesis of this compound involves a chalcone precursor, which is a class of compounds known for their diverse biological activities. In particular, the newly synthesized derivatives exhibit potent anti-inflammatory and antioxidant effects both in vitro and in vivo . These properties are crucial in combating oxidative stress and inflammation-related diseases.

Anti-Fibrosis Activity

In a screening study, some derivatives of this compound demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. This finding suggests potential applications in treating fibrotic conditions .

Antimicrobial and Antifungal Effects

Certain derivatives of this compound have shown promising inhibition rates against fungi. For instance, compounds with specific substitutions exhibited better antifungal activity than others . These findings highlight its potential in combating microbial infections.

Cytotoxic Activity

Pyridine derivatives, including those related to this compound, have demonstrated cytotoxic effects. Researchers have explored their use in cancer treatment due to their ability to selectively target cancer cells .

Anticonvulsant Properties

Thiophene-containing molecules, like this compound, have been investigated for their anticonvulsant effects. Their potential in managing epilepsy and related disorders warrants further exploration .

Drug Design and Development

The unique structural features of this compound make it an interesting candidate for drug design. Researchers can modify its chemical scaffold to create novel derivatives with specific pharmacological activities .

properties

IUPAC Name

1-(2-phenylethyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(21-11-8-15-5-2-1-3-6-15)22-14-16-9-10-20-17(13-16)18-7-4-12-24-18/h1-7,9-10,12-13H,8,11,14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHILECTXCNWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

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